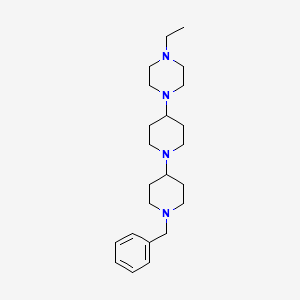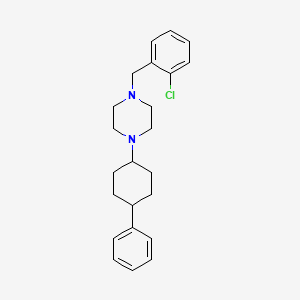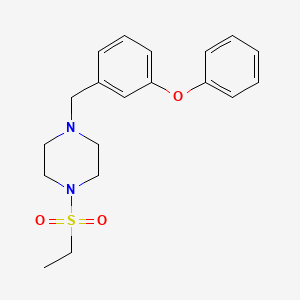![molecular formula C29H14N4O3 B10883127 2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide](/img/structure/B10883127.png)
2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple cyano groups and phenoxy linkages, making it a subject of interest in materials science and organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dicyanophenol with benzoyl chloride to form an intermediate, which is then further reacted with 4-cyanophenol under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems to control temperature, pressure, and reaction time is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the compound from any by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the cyano groups to amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include amines, quinones, and various substituted phenoxy derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as high-performance polymers and resins.
Mechanism of Action
The mechanism by which 2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The cyano groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. Additionally, the phenoxy linkages provide structural rigidity, which can affect the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4,4′-Bis(3,4-dicyanophenoxy)biphenyl: Similar in structure but with different electronic properties due to the biphenyl core.
2,2-Bis(4-(3,4-dicarboxyphenoxy)phenyl)propane dianhydride: Contains carboxylic acid groups instead of cyano groups, leading to different reactivity and applications.
Uniqueness
2-Cyano-4-{4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy}phenyl cyanide is unique due to its multiple cyano groups and phenoxy linkages, which confer distinct electronic and structural properties. These features make it particularly useful in the synthesis of advanced materials and as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C29H14N4O3 |
|---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
4-[4-[4-(3,4-dicyanophenoxy)benzoyl]phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C29H14N4O3/c30-15-21-5-11-27(13-23(21)17-32)35-25-7-1-19(2-8-25)29(34)20-3-9-26(10-4-20)36-28-12-6-22(16-31)24(14-28)18-33/h1-14H |
InChI Key |
BVNNROQJDXAFOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3=CC(=C(C=C3)C#N)C#N)OC4=CC(=C(C=C4)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-dimethylphenoxy)methyl]-7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10883057.png)
![N-{2-[2-(dimethylamino)ethyl]-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl}-2-phenylacetamide](/img/structure/B10883062.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3-phenoxybenzyl)piperazine](/img/structure/B10883075.png)
![(5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10883084.png)


![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-({[(E)-phenylmethylidene]amino}oxy)acetamide](/img/structure/B10883093.png)
![2-[4-chloro-5-methyl-2-(propan-2-yl)phenoxy]-N'-{(3E)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10883100.png)

![2-(Biphenyl-4-yloxy)-1-{4-[(4-bromophenoxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10883108.png)
![2-[5-(ethoxymethyl)-4-imino-2-methylpyrimidin-1(4H)-yl]-1-phenylethanone](/img/structure/B10883113.png)

![1-[(3-Chlorophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10883135.png)
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-4-(pyrimidin-2-yl)piperazine-1-carbothioamide](/img/structure/B10883139.png)
